2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole 2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.: 42076-29-9
VCID: VC3882991
InChI: InChI=1S/C11H10N2/c1-3-8-13-9(2)12-10-6-4-5-7-11(10)13/h1,4-7H,8H2,2H3
SMILES: CC1=NC2=CC=CC=C2N1CC#C
Molecular Formula: C11H10N2
Molecular Weight: 170.21 g/mol

2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole

CAS No.: 42076-29-9

Cat. No.: VC3882991

Molecular Formula: C11H10N2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole - 42076-29-9

Specification

CAS No. 42076-29-9
Molecular Formula C11H10N2
Molecular Weight 170.21 g/mol
IUPAC Name 2-methyl-1-prop-2-ynylbenzimidazole
Standard InChI InChI=1S/C11H10N2/c1-3-8-13-9(2)12-10-6-4-5-7-11(10)13/h1,4-7H,8H2,2H3
Standard InChI Key BVJTXVFAGWQFSW-UHFFFAOYSA-N
SMILES CC1=NC2=CC=CC=C2N1CC#C
Canonical SMILES CC1=NC2=CC=CC=C2N1CC#C

Introduction

Structural and Molecular Characteristics

Benzimidazoles consist of a fused benzene and imidazole ring system, with substitutions significantly altering their physicochemical and biological properties. The 2-methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole structure features:

  • A methyl group at the C2 position of the imidazole ring, enhancing steric bulk and modulating electronic interactions.

  • A propargyl group (-C≡C-CH2-) at the N1 position, introducing alkyne functionality for click chemistry applications .

Molecular Formula: C11H11N2
Molecular Weight: 177.22 g/mol
Key Structural Features:

  • The propargyl group enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a critical reaction for bioconjugation .

  • Methyl substitution at C2 influences π-π stacking interactions with biological targets, as observed in analogous benzimidazole-DNA complexes .

Synthetic Methodologies

N-Alkylation of Benzimidazole Precursors

The synthesis of 1-propargyl benzimidazoles typically involves N-alkylation reactions. For example:

  • Base-Mediated Alkylation: Reacting 2-methylbenzimidazole with propargyl bromide in the presence of NaH or K2CO3 in polar aprotic solvents (e.g., DMF, THF) at 60–80°C yields the target compound.

  • Phase-Transfer Catalysis: Using tetrabutylammonium bromide (TBAB) in a toluene-water biphasic system improves reaction efficiency (yields: 70–85%).

Example Reaction:

2-Methylbenzimidazole+Propargyl bromideNaH, DMF2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole\text{2-Methylbenzimidazole} + \text{Propargyl bromide} \xrightarrow{\text{NaH, DMF}} \text{2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole}

Purification and Characterization

  • Chromatography: Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent achieves >95% purity .

  • Spectroscopic Confirmation:

    • 1H NMR: δ 2.65 (s, 3H, CH3), 4.95 (d, 2H, CH2-C≡CH), 3.15 (t, 1H, C≡CH), 7.25–7.80 (m, 4H, aromatic) .

    • IR: 3280 cm⁻¹ (C≡C-H stretch), 2100 cm⁻¹ (C≡C stretch), 1610 cm⁻¹ (C=N stretch).

Chemical Reactivity and Functionalization

Click Chemistry Applications

The propargyl group facilitates CuAAC with azides, forming 1,2,3-triazole-linked conjugates:

2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole+R-N3CuSO4,NaAscTriazole Product\text{2-Methyl-1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole} + \text{R-N}_3 \xrightarrow{\text{CuSO}_4, \text{NaAsc}} \text{Triazole Product}

Optimized Conditions:

  • Catalyst: CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%)

  • Solvent: t-BuOH/H2O (1:1), 25°C, 12 h .

Electrophilic Substitution

The methyl group directs electrophilic substitution to the C5 and C6 positions of the benzimidazole ring, enabling bromination or nitration for further derivatization.

Biological Activities and Mechanisms

Cell LineGI50 (μM)Reference
Leukemia (CCRF-CEM)0.16
Lung (NCI-H460)1.8
Colon (HCT-116)2.1

Mechanistic Insights:

  • DNA Binding: Intercalation into AT-rich regions, confirmed via fluorescence quenching (Ksv = 2.5 × 10⁴ M⁻¹) .

  • Topoisomerase I Inhibition: IC50 = 16 μM for relaxation activity suppression .

Antimicrobial Properties

Methyl and propargyl substitutions enhance membrane permeability, leading to broad-spectrum activity:

Table 2: Antimicrobial MIC Values

MicroorganismMIC (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans32

Industrial and Pharmacological Applications

Drug Development

  • Enzyme Inhibition: Analogues inhibit α-glucosidase (IC50 = 1.2 μM) and β-glucuronidase (IC50 = 3.8 μM), suggesting antidiabetic applications.

  • Prodrug Synthesis: Propargyl groups serve as handles for PEGylation to improve solubility .

Material Science

  • Coordination Polymers: Alkyne functionalities enable metal-organic framework (MOF) synthesis with Cu(I) nodes for gas storage.

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